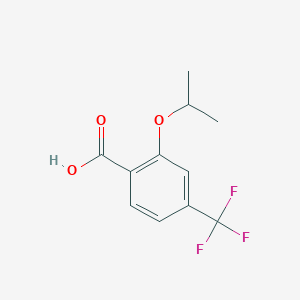

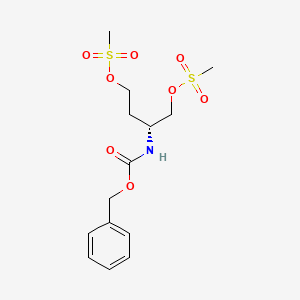

2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and odor if available.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions required for the synthesis.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and any other chemical changes the compound can undergo.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Resorbable Polymeric Systems with Antithrombogenic Activity

- 2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid has been utilized in the synthesis of new polyacrylic derivatives with antithrombogenic properties. These derivatives have applications as resorbable coatings for vascular grafts, demonstrating stability in physiological conditions and effectiveness in the slow release of pharmacologically active compounds (Rodri´guez et al., 1999).

Solvent Effects on Dissociation of Benzoic Acids

- This compound has been studied in the context of understanding solvent effects on the acidity of benzoic acids. This research provides insights into how different solvents affect the dissociation constants of 2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid and related compounds, which is crucial for applications in various chemical processes (Kulhanek & Pytela, 1997).

Catalysis in Organic Synthesis

- The compound plays a role in catalytic processes involving carboxylic acids and alkynes, as demonstrated in a study where its derivatives are involved in the regioselective synthesis of enol esters. Such catalytic processes are fundamental in creating various organic compounds with potential applications in pharmaceuticals and materials science (Bianchini et al., 1990).

Development of Novel Fluorescence Probes

- Derivatives of this acid have been used in developing novel fluorescence probes for detecting reactive oxygen species. Such probes are significant in biological and chemical applications, including studying cellular processes and developing diagnostic tools (Setsukinai et al., 2003).

Cyclopolymerization in Polymer Science

- Research shows the use of this compound in the synthesis of ruthenium-based catalysts for cyclopolymerization, leading to the creation of various polymers with potential applications in materials science and engineering (Mayershofer et al., 2006).

Degradation of Herbicides

- Studies on the degradation of novel herbicides have utilized derivatives of this compound, shedding light on microbial processes and environmental impact assessment (Cai et al., 2012).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include any safety precautions that should be taken when handling the compound.

Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, unanswered questions about the compound, or ways that the compound’s synthesis or properties could be improved.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have any other questions or need further clarification, feel free to ask!

properties

IUPAC Name |

2-propan-2-yloxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-6(2)17-9-5-7(11(12,13)14)3-4-8(9)10(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHAGLMLOJSOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1397838.png)

![Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate](/img/structure/B1397839.png)

![2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1397841.png)

![4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole](/img/structure/B1397843.png)

![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)